Cas no 1006472-16-7 (1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine)

1-(4-Methylphenoxy)methyl-1H-pyrazol-4-amine is a specialized pyrazole derivative with a substituted phenoxy moiety, offering potential utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the reactive amino group at the 4-position of the pyrazole ring and the methylphenoxy methyl ether linkage, make it a versatile building block for further functionalization. The compound's stability and defined reactivity profile facilitate its use in heterocyclic chemistry, particularly in the development of biologically active molecules. Its synthesis and purity are critical for applications in medicinal chemistry, where precise molecular modifications are required for targeted activity.
1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine structure
1006472-16-7 structure
Product Name:1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine
CAS No:1006472-16-7
MF:C11H13N3O
MW:203.240422010422
MDL:MFCD04967662
CID:3058358
PubChem ID:19618469
Update Time:2025-05-19

1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methylphenoxymethyl)-1H-pyrazol-4-amine
    • 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine
    • 1006472-16-7
    • STK352606
    • 1431969-96-8
    • CS-0439662
    • 1-[(4-methylphenoxy)methyl]pyrazol-4-amine
    • 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine
    • AKOS000306084
    • 1-((P-tolyloxy)methyl)-1H-pyrazol-4-amine
    • EN300-231743
    • MDL: MFCD04967662
    • Inchi: 1S/C11H13N3O/c1-9-2-4-11(5-3-9)15-8-14-7-10(12)6-13-14/h2-7H,8,12H2,1H3
    • InChI Key: MZRFZQVNOVSKLV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)CN1C=C(C=N1)N

Computed Properties

  • Exact Mass: 203.105862047Da
  • Monoisotopic Mass: 203.105862047Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 399.1±27.0 °C at 760 mmHg
  • Flash Point: 195.2±23.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine Security Information

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Additional information on 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine

Introduction to 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine (CAS No. 1006472-16-7)

1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine, with the CAS number 1006472-16-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and antitumor properties. The unique structure of 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine makes it a promising candidate for the development of novel therapeutic agents.

The molecular formula of 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine is C13H15N3O, and its molecular weight is approximately 233.28 g/mol. The compound features a pyrazole ring substituted with a 4-methylphenoxy methyl group, which imparts specific pharmacological properties. The presence of the methyl group on the phenyl ring enhances the lipophilicity of the molecule, potentially improving its bioavailability and cellular permeability.

In recent years, extensive research has been conducted to explore the potential applications of 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine. One notable area of interest is its anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine has also demonstrated promising antitumor activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.

The pharmacokinetic profile of 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine has been extensively studied to optimize its therapeutic potential. Research has shown that the compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, preclinical studies have demonstrated that 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine has low toxicity and a wide therapeutic window, further supporting its development as a drug candidate.

In the context of drug discovery and development, 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine has been evaluated in various preclinical models to assess its efficacy and safety. Animal studies have shown that this compound can effectively reduce inflammation and tumor growth without causing significant adverse effects. These findings have paved the way for further clinical trials to evaluate its therapeutic potential in humans.

The structural flexibility of 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine also allows for chemical modifications to enhance its pharmacological properties. For example, substituting different functional groups on the phenyl ring or modifying the pyrazole moiety can lead to compounds with improved potency and selectivity. This versatility makes it an attractive scaffold for medicinal chemists aiming to develop novel therapeutics.

In conclusion, 1-(4-methylphenoxy)methyl-1H-pyrazol-4-amine (CAS No. 1006472-16-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory and antitumor properties, combined with favorable pharmacokinetic characteristics, make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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